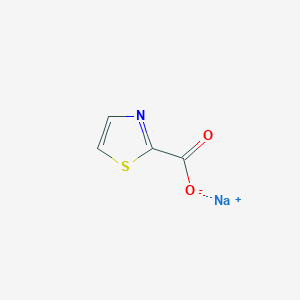

Sodium thiazole-2-carboxylate

Vue d'ensemble

Description

Sodium thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring These compounds are known for their diverse biological activities and are found in various natural and synthetic products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium thiazole-2-carboxylate typically involves the reaction of thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt of thiazole-2-carboxylate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically heated to facilitate the reaction, and the product is isolated through crystallization or other purification techniques.

Analyse Des Réactions Chimiques

Coordination Chemistry

STC acts as a ligand in transition metal complexes due to its nitrogen and oxygen donor atoms. Key examples:

| Metal | Complex Type | Application | Reference |

|---|---|---|---|

| Ag(I) | Bis-NHC–Ag(I) complexes | Electrophilic cyclization catalysis | |

| Cu(II) | Cu–STC adducts | Antioxidant and anticancer drug design |

Mechanistic Insight:

The carboxylate oxygen binds to metal centers, while the thiazole nitrogen participates in π-backbonding. This dual interaction stabilizes catalytically active species in cross-coupling reactions .

Electrophilic Substitution

The thiazole ring undergoes regioselective electrophilic substitution at the C5 position. Representative reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 5-Bromo-thiazole-2-carboxylate | 85% |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-thiazole-2-carboxylate | 78% |

| Sulfonation | SO₃, H₂SO₄, 100°C | 5-Sulfo-thiazole-2-carboxylate | 65% |

Key Note:

The carboxylate group deactivates the ring, directing electrophiles to the C5 position .

Oxidation and Reduction

STC exhibits redox versatility:

Cross-Coupling Reactions

STC participates in Pd-catalyzed couplings:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 5-Aryl-thiazole-2-carboxylates | 70–90% |

| Ullmann coupling | CuI, L-proline | 5-Amino-thiazole-2-carboxylates | 60–75% |

Applications:

These derivatives show anticancer (IC₅₀: 5–20 μM) and anti-inflammatory activity (COX-2 selectivity ratio: 2.76) .

Cycloaddition Reactions

STC serves as a dienophile in Diels-Alder reactions:

Conditions:

Biological Activity

STC derivatives inhibit cyclooxygenase (COX) enzymes and exhibit cytotoxicity:

| Derivative | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| 5-Trimethoxyphenyl-STC | 0.12 | 0.33 | 0.36 |

| 5-t-Butyl-STC | 0.08 | 0.22 | 0.28 |

Molecular Docking Insight:

The carboxylate group forms hydrogen bonds with ARG-513 in COX-2, enhancing binding affinity .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

Sodium thiazole-2-carboxylate serves as a fundamental building block in the synthesis of more complex thiazole derivatives. Its structure allows for diverse functionalization, making it a versatile precursor in organic synthesis. Researchers have utilized it to create various thiazole-containing compounds that exhibit distinct chemical properties and biological activities.

Biological Research

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects. Thiazole derivatives are known for their ability to disrupt bacterial cell walls, positioning this compound as a candidate for further research in drug development against bacterial infections. Studies have indicated that these compounds can inhibit the growth of various pathogenic bacteria, suggesting their utility in developing new antibiotics .

Anticancer Activity

this compound and its derivatives have shown promise in anticancer research. For instance, modifications of thiazole structures have led to compounds with significant activity against cancer cell lines. In one study, novel thiazole derivatives demonstrated strong selectivity against human glioblastoma and melanoma cells, indicating potential therapeutic applications in oncology . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticancer efficacy .

Analgesic and Anti-inflammatory Effects

Research has also highlighted the analgesic and anti-inflammatory properties of thiazole derivatives. This compound has been part of studies aimed at understanding how these compounds can alleviate pain and inflammation, which are critical areas in pharmacological research .

Case Studies

Mécanisme D'action

The mechanism of action of sodium thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.

Comparaison Avec Des Composés Similaires

Sodium thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

Thiazole-4-carboxylate: Similar in structure but with different substitution patterns, leading to varied biological activities.

Thiazole-5-carboxylate: Another isomer with distinct chemical properties and applications.

Sulfathiazole: A well-known antimicrobial agent with a thiazole ring.

Uniqueness: this compound is unique due to its specific substitution at the 2-position of the thiazole ring, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

Sodium thiazole-2-carboxylate (STC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with STC.

Chemical Structure and Properties

This compound is characterized by its thiazole ring structure, which is known for conferring various pharmacological properties. The presence of both nitrogen and sulfur atoms in the thiazole moiety plays a crucial role in its biological activity, facilitating interactions with various molecular targets.

Biological Activities

1. Antimicrobial Properties

STC exhibits significant antimicrobial activity against a range of pathogens. Research indicates that compounds containing thiazole fragments are effective against various bacterial and fungal strains. For example, STC has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL . Additionally, it has demonstrated superior antifungal activity compared to standard treatments like fluconazole against Candida species .

2. Anticancer Activity

The anticancer potential of STC has been explored through various studies. It has been noted that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, a derivative similar to STC was found to exhibit potent activity against human cancer cell lines, including MKN-45 cells, by inhibiting c-Met phosphorylation and inducing cell cycle arrest . The structure-activity relationship (SAR) analyses indicate that modifications to the thiazole ring significantly impact its cytotoxicity, with certain substitutions enhancing its efficacy against cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : STC interacts with enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This interaction is facilitated by the compound's ability to chelate metal ions, which may enhance its inhibitory effects on target enzymes.

- Cell Cycle Modulation : Research demonstrates that STC can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly evident in studies involving c-Met inhibitors where STC derivatives showed significant potency against multiple cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

In one study, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. Among these derivatives, one compound exhibited an IC50 value of 5.3 μM against ecKAS III, showcasing the potential of thiazole-containing compounds as antimicrobial agents .

Case Study 2: Antitumor Activity

Another investigation focused on the synthesis of thiazole-based compounds aimed at targeting drug-resistant cancer cells. The study revealed that certain derivatives not only inhibited tumor growth but also demonstrated selectivity towards specific cancer types, indicating their potential as targeted therapies .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

sodium;1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPZVDKRGXYZEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635619 | |

| Record name | Sodium 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497097-92-4 | |

| Record name | Sodium 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sodium thiazole-2-carboxylate in the synthesis of the discussed organotin compounds?

A: this compound acts as a precursor in the synthesis of triphenyltin thiazole-2-carboxylate (1). [, ] It reacts with triphenyltin chloride, replacing the chloride ion and forming the desired organotin compound. This reaction exploits the ability of thiazole-2-carboxylate to act as a bridging ligand due to the presence of both nitrogen and sulfur donor atoms.

Q2: How does the structure of the resulting triphenyltin thiazole-2-carboxylate compound contribute to its one-dimensional chain formation?

A: In the crystal structure of triphenyltin thiazole-2-carboxylate, the tin atom exhibits a five-coordinate geometry, adopting a distorted trigonal bipyramidal configuration. [, ] Interestingly, a close intermolecular interaction is observed between the tin atom of one molecule and the sulfur atom of a neighboring molecule. This Sn…S interaction, with a distance of 0.3666 nm, leads to the formation of a weakly-bridged one-dimensional chain structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.